5-Amino-3-propylisoxazole-4-carbonitrile
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Overview
Description
5-Amino-3-propylisoxazole-4-carbonitrile: is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position, a propyl group at the 3-position, and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-propylisoxazole-4-carbonitrile can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . Another method includes the use of alumina–silica-supported manganese dioxide as a recyclable catalyst in water, which facilitates the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions (MCRs) that are environmentally benign and efficient. These methods often employ green solvents and heterogeneous catalysts to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-propylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Amino-3-propylisoxazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also explored for its antimicrobial and antiviral properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Amino-3-propylisoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-3-bromo-isoxazole-4-carbonitrile
- 5-Amino-3-methylisoxazole-4-carbonitrile
Comparison: 5-Amino-3-propylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions.
Properties
CAS No. |
35261-02-0 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-amino-3-propyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-2-3-6-5(4-8)7(9)11-10-6/h2-3,9H2,1H3 |
InChI Key |
FPVMGEBMPNDUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1C#N)N |
Origin of Product |
United States |
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